

# CC-90003: A Technical Overview of Kinase Selectivity and Off-Target Profiling

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Compound of Interest		
Compound Name:	CC-90003	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of **CC-90003**, a potent and irreversible inhibitor of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). This document details the on-target potency, off-target interactions, and the methodologies used to elucidate this profile, offering valuable insights for researchers in oncology and kinase inhibitor development.

## **Executive Summary**

**CC-90003** is a covalent inhibitor targeting the terminal kinases of the MAPK signaling pathway, ERK1 and ERK2.[1] It has demonstrated potent anti-proliferative activity in tumor models with mutations in the KRAS and BRAF genes.[2] The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. This guide summarizes the key findings from biochemical, cellular, and mass spectrometry-based profiling of **CC-90003**, highlighting its high selectivity for ERK1/2 with a defined set of off-target kinases.

#### **Kinase Selectivity Profile of CC-90003**

The kinase selectivity of **CC-90003** has been extensively evaluated across a broad panel of kinases. The primary targets, ERK1 and ERK2, are potently inhibited in the low nanomolar range. Off-target activity has been identified against a small number of other kinases, which is crucial for understanding the compound's broader biological effects and potential side effects.



#### **On-Target Potency**

**CC-90003** demonstrates potent and irreversible inhibition of its primary targets, ERK1 and ERK2.

Target	IC50 (nmol/L)
ERK1	10 - 20[2][3]
ERK2	10 - 20[2][3]

#### **Off-Target Kinase Profile**

Kinome-wide screening has been conducted to identify potential off-target liabilities of **CC-90003**. The following tables summarize the findings from these screens.

Biochemical Kinase Panel (258 kinases):

Inhibition Level	Number of Kinases
>80% inhibition	17
50% - 80% inhibition	28
<50% inhibition	213

Cellular Kinase Screening (ActivX - 194 kinases in A375 cells):

Kinases with >80% inhibition at 1  $\mu$ mol/L **CC-90003** 

Off-Target	
MKK4	
MKK6	
FAK	

Consolidated Significant Off-Targets:



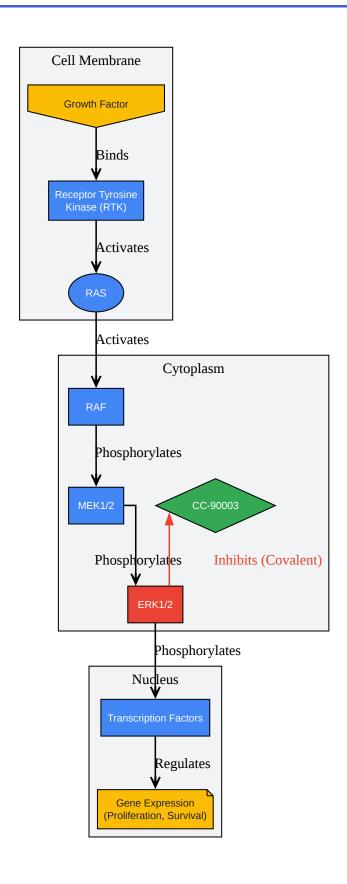
Through further analysis, a few key off-target kinases have been consistently identified.

Off-Target	% Inhibition at 1 μmol/L
KDR	>80%[3]
FLT3	>80%[3]
PDGFRα	>80%[3]

### **Signaling Pathway Context**

**CC-90003** primarily targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in regulating cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is a hallmark of many cancers.[4]





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Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of CC-90003.

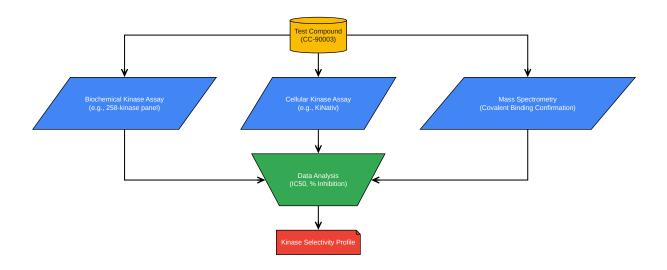


#### **Experimental Methodologies**

A combination of biochemical and cellular assays, along with mass spectrometry, were employed to characterize the kinase selectivity of **CC-90003**.

#### **General Experimental Workflow**

The following diagram illustrates a typical workflow for kinase inhibitor profiling.



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Caption: General workflow for determining the kinase selectivity profile of an inhibitor.

#### **Representative Experimental Protocols**

The following are representative protocols for the types of assays used to profile **CC-90003**.



#### 4.2.1. Biochemical Kinase Activity Assay (Illustrative Example)

This protocol describes a generic method for assessing kinase activity in a biochemical format.

- · Reagents and Materials:
  - Purified recombinant kinases
  - Specific peptide substrates for each kinase
  - ATP (Adenosine triphosphate)
  - Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
  - CC-90003 at various concentrations
  - Detection reagent (e.g., ADP-Glo<sup>™</sup>, radiometric [y-<sup>32</sup>P]ATP)
  - Microtiter plates (e.g., 384-well)
- Procedure:
  - 1. Prepare serial dilutions of **CC-90003** in DMSO.
  - 2. In a microtiter plate, add the kinase, its specific substrate, and the kinase reaction buffer.
  - 3. Add the diluted **CC-90003** or DMSO (vehicle control) to the wells.
  - 4. Incubate for a predetermined time at a controlled temperature (e.g., 30 minutes at 30°C).
  - 5. Initiate the kinase reaction by adding ATP.
  - 6. Allow the reaction to proceed for a specified duration (e.g., 60 minutes).
  - 7. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  - 8. Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.



- 9. Calculate the percent inhibition for each concentration of **CC-90003** and determine the IC50 value by fitting the data to a dose-response curve.
- 4.2.2. Cellular Kinase Profiling (KiNativ™ Assay Principle)

This method measures the engagement of a compound with its target kinases within a cellular context.

- Principle: The KiNativ<sup>™</sup> technology utilizes an ATP probe that covalently labels the active site of kinases.[6] By pre-treating cell lysates with an inhibitor like CC-90003, the engagement of the inhibitor with its target kinases can be quantified by the reduction in probe labeling, which is measured by mass spectrometry.[6]
- Procedure Outline:
  - 1. Culture cells (e.g., A375 melanoma cells) to a desired confluency.
  - 2. Lyse the cells to prepare a native proteome.
  - 3. Treat the cell lysate with varying concentrations of **CC-90003** or a vehicle control.
  - 4. Add the ATP-based probe to the treated lysates. The probe will covalently bind to the active sites of kinases that are not occupied by the inhibitor.
  - 5. Digest the proteins into peptides.
  - 6. Enrich the probe-labeled peptides.
  - 7. Analyze the enriched peptides by LC-MS/MS to identify and quantify the labeled kinases.
  - 8. The degree of target engagement is determined by the decrease in the signal from the probe-labeled peptides in the presence of the inhibitor.
- 4.2.3. Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of a compound on cell viability.

Reagents and Materials:



- Cancer cell lines (e.g., HCT-116 colorectal cancer cells)
- Cell culture medium and supplements
- CC-90003 at various concentrations
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Opaque-walled multi-well plates (e.g., 96-well)
- Procedure:
  - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - 2. Treat the cells with serial dilutions of **CC-90003** or DMSO (vehicle control).
  - 3. Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.
  - 4. Equilibrate the plates to room temperature.
  - 5. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
  - 6. Mix the contents to induce cell lysis.
  - 7. Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
  - 8. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
- 4.2.4. Mass Spectrometry for Covalent Binding Confirmation

This method confirms the covalent interaction between **CC-90003** and its target kinases.

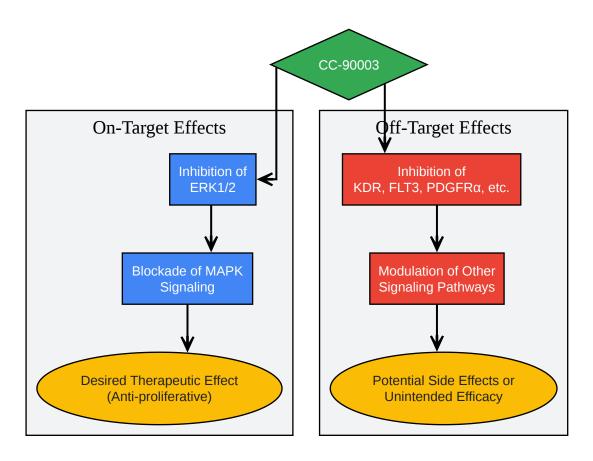
- Procedure Outline:
  - 1. Incubate purified ERK1 or ERK2 protein with an excess of **CC-90003**.



- 2. After incubation, desalt the protein-inhibitor complex.
- 3. Analyze the intact mass of the complex using MALDI-TOF mass spectrometry.
- 4. An increase in the molecular weight of the protein corresponding to the molecular weight of **CC-90003** confirms covalent binding.

## On-Target vs. Off-Target Effects: A Logical Framework

Understanding the distinction between on-target and off-target effects is crucial for preclinical and clinical development.



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Caption: Logical relationship between on-target and off-target effects of **CC-90003**.

#### Conclusion



**CC-90003** is a highly potent and selective covalent inhibitor of ERK1 and ERK2. Its selectivity has been well-characterized through a variety of robust biochemical and cellular assays. While it demonstrates high specificity for its intended targets, a small number of off-target kinases have been identified, which provides a more complete understanding of its biological activity. This detailed selectivity profile is invaluable for guiding its further development and for interpreting preclinical and clinical findings.

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#### References

- 1. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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